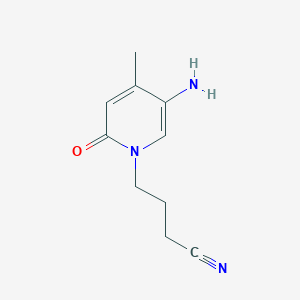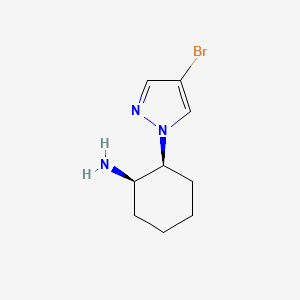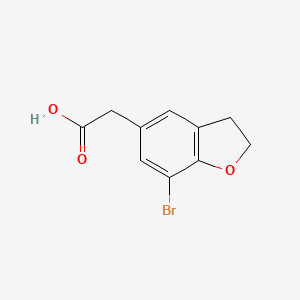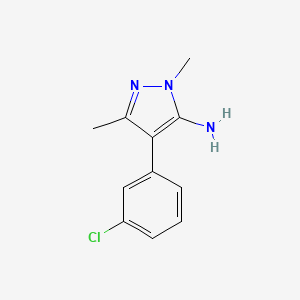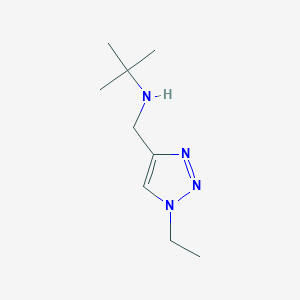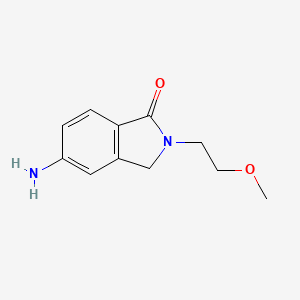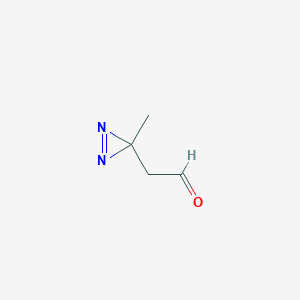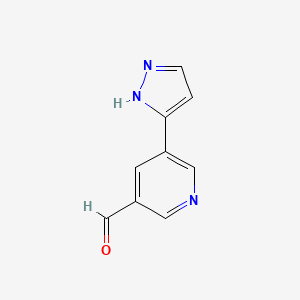
5-(1H-Pyrazol-3-yl)nicotinaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(1H-Pyrazol-3-yl)nicotinaldehyde is a heterocyclic compound that features both a pyrazole ring and a nicotinaldehyde moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both pyrazole and nicotinaldehyde functionalities allows for diverse chemical reactivity and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1H-Pyrazol-3-yl)nicotinaldehyde typically involves the condensation of a pyrazole derivative with a nicotinaldehyde precursor. One common method is the cyclocondensation of hydrazine with a suitable carbonyl compound, followed by further functionalization to introduce the nicotinaldehyde group .
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction .
Analyse Chemischer Reaktionen
Types of Reactions
5-(1H-Pyrazol-3-yl)nicotinaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions.
Major Products
Oxidation: 5-(1H-Pyrazol-3-yl)nicotinic acid.
Reduction: 5-(1H-Pyrazol-3-yl)nicotinyl alcohol.
Substitution: Various substituted pyrazole derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
5-(1H-Pyrazol-3-yl)nicotinaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 5-(1H-Pyrazol-3-yl)nicotinaldehyde involves its interaction with molecular targets such as enzymes or receptors. The pyrazole ring can participate in hydrogen bonding and π-π interactions, while the aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules. These interactions can modulate the activity of the target molecules and pathways involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(1H-Pyrazol-3-yl)benzaldehyde
- 5-(1H-Pyrazol-3-yl)pyridine
- 3-(1H-Pyrazol-3-yl)quinoline
Uniqueness
5-(1H-Pyrazol-3-yl)nicotinaldehyde is unique due to the combination of the pyrazole and nicotinaldehyde functionalities, which confer distinct chemical reactivity and biological activity. This dual functionality is not commonly found in similar compounds, making it a valuable scaffold for the development of new chemical entities .
Eigenschaften
Molekularformel |
C9H7N3O |
|---|---|
Molekulargewicht |
173.17 g/mol |
IUPAC-Name |
5-(1H-pyrazol-5-yl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C9H7N3O/c13-6-7-3-8(5-10-4-7)9-1-2-11-12-9/h1-6H,(H,11,12) |
InChI-Schlüssel |
IHMLCTMHDJCGLW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(NN=C1)C2=CN=CC(=C2)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


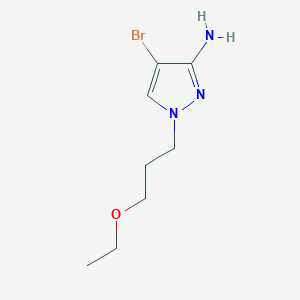
![1-methyl-3-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-pyrrole](/img/structure/B13632046.png)
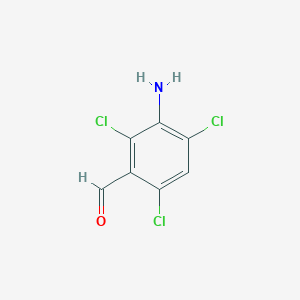
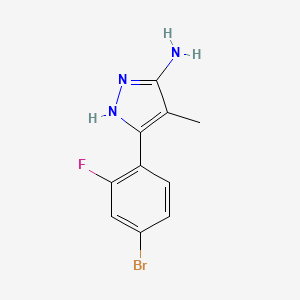
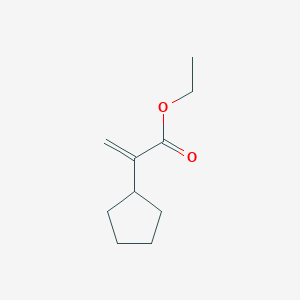
![6-Ethyl-2-methyl-3h,4h-thieno[2,3-d]pyrimidin-4-one](/img/structure/B13632063.png)
